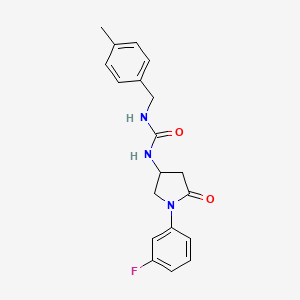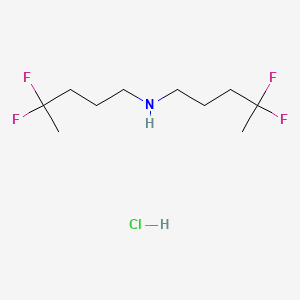
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea is a useful research compound. Its molecular formula is C19H20FN3O2 and its molecular weight is 341.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Orexin Receptor Mechanisms
Orexins and their receptors modulate various physiological processes, including feeding, arousal, stress, and drug abuse. Research into selective antagonism at Orexin-1 Receptors (OX1R) using compounds with similar structures has suggested novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012). This finding underscores the potential application of urea derivatives in studying neural systems that motivate compulsive food seeking and intake.
Synthesis and Radiopharmaceutical Applications
The synthesis of potent nonpeptide CCR1 antagonists, including complex urea derivatives, has been detailed, showcasing their application in the development of radiolabeled compounds for potential diagnostic and therapeutic purposes (Mäding et al., 2006). Such compounds, when labeled with radioisotopes like fluorine-18, can serve as molecular imaging agents, indicating their significant role in medical imaging and cancer research.
Nonlinear Optical Materials
Research on molecular complexation for the design of noncentrosymmetric structures has highlighted the relevance of urea derivatives in the development of materials with quadratic nonlinear optical behavior (Muthuraman et al., 2001). These findings suggest the application of certain urea derivatives in the creation of advanced optical materials for technology and research purposes.
Antagonist Activity in Neuropeptide S
A series of urea derivatives have been synthesized and tested for their activity as Neuropeptide S (NPS) antagonists, identifying critical structural features for potent antagonist activity (Zhang et al., 2008). This research implies the use of urea compounds in studying and potentially treating conditions related to NPS activity, such as anxiety disorders.
Prostate Cancer Imaging
Urea derivatives have been evaluated as potential imaging agents for prostate-specific membrane antigen (PSMA), indicating their application in prostate cancer diagnosis (Chen et al., 2011). This underscores the role of specific urea derivatives in the development of new positron emission tomography (PET) imaging agents, contributing to improved cancer diagnostics.
Propriétés
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13-5-7-14(8-6-13)11-21-19(25)22-16-10-18(24)23(12-16)17-4-2-3-15(20)9-17/h2-9,16H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIRGIVAXKTWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2663996.png)
![(1E)-N1-[(furan-2-yl)methylidene]-3-(3-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2663998.png)



![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2664008.png)
![1-[(4-chlorophenyl)methyl]-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2664009.png)
![(3Z)-3-(methoxyimino)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2664010.png)


![3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROPYRAZIN-2-ONE](/img/structure/B2664014.png)
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2664015.png)
![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664016.png)

